![molecular formula C16H15N3O2S B10888841 [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B10888841.png)
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate
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Overview
Description
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocarbothioyl hydrazono group and a methylbenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the hydrazono intermediate. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazono derivatives.
Substitution: Formation of substituted phenyl or benzoate derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are characteristic of hydrazone derivatives. Notably, it has been associated with:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : The unique structure may facilitate interactions with cancer cell pathways, promoting apoptosis in malignant cells.
- Antioxidant Effects : Compounds with similar functionalities have demonstrated the ability to scavenge free radicals.
Synthesis and Characterization
The synthesis of [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate typically involves several steps:
- Formation of the Hydrazone : Reacting an appropriate aldehyde with a hydrazine derivative.
- Carbamothioylation : Introducing the carbamothioyl group through a thioketone or thioamide intermediate.
- Purification : Utilizing methods such as recrystallization or chromatography to achieve high purity.
Each step requires precise control over reaction conditions to maximize yield and minimize byproducts.
Applications in Drug Discovery
The compound's structural features suggest several potential applications in drug discovery:
- Lead Compound Development : Its unique combination of functional groups can serve as a scaffold for developing new drugs targeting specific diseases.
- Interaction Studies : Understanding how this compound interacts with biological macromolecules (e.g., proteins, nucleic acids) is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
- Anticancer Evaluation : Research has shown that hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. Studies involving compounds similar to This compound have reported significant apoptotic effects on breast and colon cancer cells .
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that suggest further exploration of this compound's potential .
- Mechanistic Studies : Investigations into the mechanism of action for similar compounds indicate that they may inhibit specific enzymes involved in cancer cell proliferation, highlighting a pathway for therapeutic application .
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL BENZOATE: Similar structure but lacks the methyl group on the benzoate moiety.
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-CHLOROBENZOATE: Contains a chlorine atom instead of a methyl group on the benzoate moiety.
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-NITROBENZOATE: Contains a nitro group instead of a methyl group on the benzoate moiety.
Uniqueness
The uniqueness of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the benzoate moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate, also known by its CAS number 62682-46-6, is a compound of interest due to its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2S, with a molecular weight of approximately 373.43 g/mol. The compound features a thiosemicarbazone moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H15N3O2S |
Molecular Weight | 373.43 g/mol |
Boiling Point | 664.7 ºC |
Flash Point | 355.8 ºC |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing the thiosemicarbazone structure exhibit significant antimicrobial properties. A study found that derivatives of thiosemicarbazones showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Another area of interest is the compound's anticancer activity. Thiosemicarbazones have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival .
In vitro studies demonstrated that this compound effectively reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising role in cancer treatment .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiosemicarbazones, including this compound. The results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
- Evaluation of Anticancer Effects : In a laboratory setting, researchers treated MCF-7 and HeLa cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell proliferation, along with increased markers for apoptosis, such as caspase activation and PARP cleavage .
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C16H15N3O2S/c1-11-6-8-12(9-7-11)15(20)21-14-5-3-2-4-13(14)10-18-19-16(17)22/h2-10H,1H3,(H3,17,19,22)/b18-10+ |
InChI Key |
BAHDSPYPPZOUPL-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=S)N |
Origin of Product |
United States |
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